molecular formula C23H17ClFN3O B4817670 7-chloro-N-(2-fluorobenzyl)-8-methyl-2-(2-pyridinyl)-4-quinolinecarboxamide

7-chloro-N-(2-fluorobenzyl)-8-methyl-2-(2-pyridinyl)-4-quinolinecarboxamide

Cat. No. B4817670
M. Wt: 405.8 g/mol
InChI Key: IPROTPVVEOVJMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-chloro-N-(2-fluorobenzyl)-8-methyl-2-(2-pyridinyl)-4-quinolinecarboxamide, also known as GSK690693, is a small molecule inhibitor of AKT kinase. AKT is a serine/threonine protein kinase that plays a crucial role in cell proliferation, survival, and metabolism. Aberrant activation of AKT signaling is implicated in many human diseases, including cancer, diabetes, and neurodegenerative disorders. Therefore, AKT inhibitors are promising therapeutic agents for these diseases.

Mechanism of Action

7-chloro-N-(2-fluorobenzyl)-8-methyl-2-(2-pyridinyl)-4-quinolinecarboxamide binds to the ATP-binding site of AKT kinase and inhibits its activity. AKT activation requires phosphorylation at two sites, Thr308 and Ser473, by upstream kinases. 7-chloro-N-(2-fluorobenzyl)-8-methyl-2-(2-pyridinyl)-4-quinolinecarboxamide blocks both phosphorylation events, leading to the inhibition of downstream signaling pathways that regulate cell proliferation, survival, and metabolism.
Biochemical and Physiological Effects:
7-chloro-N-(2-fluorobenzyl)-8-methyl-2-(2-pyridinyl)-4-quinolinecarboxamide has been shown to induce apoptosis (programmed cell death) in cancer cells by activating caspases and cleaving PARP (poly ADP-ribose polymerase), a DNA repair enzyme. It also inhibits the expression of anti-apoptotic proteins, such as Bcl-2 and Mcl-1. Moreover, 7-chloro-N-(2-fluorobenzyl)-8-methyl-2-(2-pyridinyl)-4-quinolinecarboxamide decreases the expression of genes involved in cell cycle progression, such as cyclin D1 and CDK4/6, and increases the expression of genes involved in cell differentiation, such as E-cadherin and keratin. In addition, 7-chloro-N-(2-fluorobenzyl)-8-methyl-2-(2-pyridinyl)-4-quinolinecarboxamide reduces the glucose uptake and glycogen synthesis in cancer cells, which is important for their energy metabolism. These effects are mediated by the inhibition of AKT signaling.

Advantages and Limitations for Lab Experiments

7-chloro-N-(2-fluorobenzyl)-8-methyl-2-(2-pyridinyl)-4-quinolinecarboxamide has several advantages for laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a high potency and selectivity for AKT kinase, which minimizes off-target effects. It also has a favorable pharmacokinetic profile, such as good oral bioavailability and a long half-life, which allows for convenient dosing in animal studies. However, 7-chloro-N-(2-fluorobenzyl)-8-methyl-2-(2-pyridinyl)-4-quinolinecarboxamide has some limitations as well. It can induce toxicity and side effects, such as weight loss and diarrhea, at high doses or prolonged treatment. It also has variable efficacy in different cancer types and patient populations, which requires further optimization of dosing and combination therapies.

Future Directions

There are several future directions for the development and application of 7-chloro-N-(2-fluorobenzyl)-8-methyl-2-(2-pyridinyl)-4-quinolinecarboxamide. First, more studies are needed to elucidate the molecular mechanisms of 7-chloro-N-(2-fluorobenzyl)-8-methyl-2-(2-pyridinyl)-4-quinolinecarboxamide in cancer and other diseases. This includes the identification of downstream targets of AKT signaling and the crosstalk with other signaling pathways. Second, the optimization of dosing and combination therapies of 7-chloro-N-(2-fluorobenzyl)-8-methyl-2-(2-pyridinyl)-4-quinolinecarboxamide with other anticancer agents is warranted to enhance its efficacy and minimize toxicity. Third, the development of biomarkers for patient selection and monitoring of treatment response to 7-chloro-N-(2-fluorobenzyl)-8-methyl-2-(2-pyridinyl)-4-quinolinecarboxamide is desirable. This includes the identification of genetic or protein markers that predict sensitivity or resistance to AKT inhibitors. Fourth, the translation of 7-chloro-N-(2-fluorobenzyl)-8-methyl-2-(2-pyridinyl)-4-quinolinecarboxamide into clinical practice requires the conduct of more clinical trials in various cancer types and patient populations. This includes the evaluation of the safety, efficacy, and pharmacokinetics of 7-chloro-N-(2-fluorobenzyl)-8-methyl-2-(2-pyridinyl)-4-quinolinecarboxamide alone or in combination with other therapies. Overall, 7-chloro-N-(2-fluorobenzyl)-8-methyl-2-(2-pyridinyl)-4-quinolinecarboxamide is a promising AKT inhibitor that has the potential to improve the treatment of cancer and other diseases.

Scientific Research Applications

7-chloro-N-(2-fluorobenzyl)-8-methyl-2-(2-pyridinyl)-4-quinolinecarboxamide has been extensively studied in preclinical and clinical trials for its potential therapeutic applications. In cancer research, 7-chloro-N-(2-fluorobenzyl)-8-methyl-2-(2-pyridinyl)-4-quinolinecarboxamide has been shown to inhibit the growth and survival of various cancer cell lines, including breast, prostate, lung, and colon cancers. It also enhances the efficacy of other anticancer agents, such as chemotherapy and radiotherapy. Moreover, 7-chloro-N-(2-fluorobenzyl)-8-methyl-2-(2-pyridinyl)-4-quinolinecarboxamide has been demonstrated to overcome drug resistance in cancer cells by targeting AKT signaling. In addition, 7-chloro-N-(2-fluorobenzyl)-8-methyl-2-(2-pyridinyl)-4-quinolinecarboxamide has been investigated for its potential use in diabetes and neurodegenerative disorders.

properties

IUPAC Name

7-chloro-N-[(2-fluorophenyl)methyl]-8-methyl-2-pyridin-2-ylquinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClFN3O/c1-14-18(24)10-9-16-17(23(29)27-13-15-6-2-3-7-19(15)25)12-21(28-22(14)16)20-8-4-5-11-26-20/h2-12H,13H2,1H3,(H,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPROTPVVEOVJMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(C=C2C(=O)NCC3=CC=CC=C3F)C4=CC=CC=N4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-chloro-N-(2-fluorobenzyl)-8-methyl-2-(2-pyridinyl)-4-quinolinecarboxamide
Reactant of Route 2
Reactant of Route 2
7-chloro-N-(2-fluorobenzyl)-8-methyl-2-(2-pyridinyl)-4-quinolinecarboxamide
Reactant of Route 3
7-chloro-N-(2-fluorobenzyl)-8-methyl-2-(2-pyridinyl)-4-quinolinecarboxamide
Reactant of Route 4
Reactant of Route 4
7-chloro-N-(2-fluorobenzyl)-8-methyl-2-(2-pyridinyl)-4-quinolinecarboxamide
Reactant of Route 5
Reactant of Route 5
7-chloro-N-(2-fluorobenzyl)-8-methyl-2-(2-pyridinyl)-4-quinolinecarboxamide
Reactant of Route 6
Reactant of Route 6
7-chloro-N-(2-fluorobenzyl)-8-methyl-2-(2-pyridinyl)-4-quinolinecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.